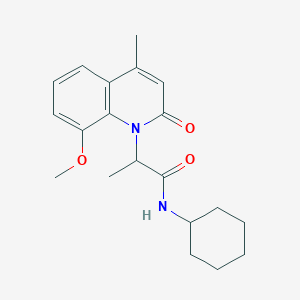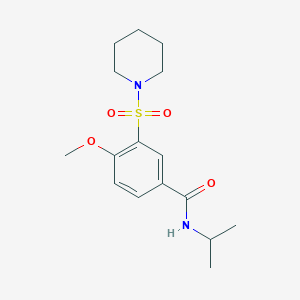
N-cyclohexyl-2-(8-methoxy-4-methyl-2-oxo-1(2H)-quinolinyl)propanamide
説明
N-cyclohexyl-2-(8-methoxy-4-methyl-2-oxo-1(2H)-quinolinyl)propanamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has gained attention in recent years due to its potential as an anti-cancer drug.
作用機序
N-cyclohexyl-2-(8-methoxy-4-methyl-2-oxo-1(2H)-quinolinyl)propanamide inhibits RNA polymerase I transcription, which is responsible for the production of ribosomal RNA (rRNA). This leads to a decrease in ribosome biogenesis and protein synthesis, ultimately resulting in cancer cell death. N-cyclohexyl-2-(8-methoxy-4-methyl-2-oxo-1(2H)-quinolinyl)propanamide has been shown to have a greater effect on cancer cells compared to normal cells, making it a promising anti-cancer drug.
Biochemical and physiological effects:
N-cyclohexyl-2-(8-methoxy-4-methyl-2-oxo-1(2H)-quinolinyl)propanamide has been shown to induce DNA damage and activate the p53 tumor suppressor pathway. It has also been shown to induce apoptosis in cancer cells. In addition, N-cyclohexyl-2-(8-methoxy-4-methyl-2-oxo-1(2H)-quinolinyl)propanamide has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
実験室実験の利点と制限
One advantage of N-cyclohexyl-2-(8-methoxy-4-methyl-2-oxo-1(2H)-quinolinyl)propanamide is its selectivity for cancer cells, making it a promising anti-cancer drug. However, one limitation is its potential toxicity to normal cells. In addition, N-cyclohexyl-2-(8-methoxy-4-methyl-2-oxo-1(2H)-quinolinyl)propanamide is a relatively new drug and further research is needed to fully understand its potential as a therapeutic agent.
将来の方向性
Future research on N-cyclohexyl-2-(8-methoxy-4-methyl-2-oxo-1(2H)-quinolinyl)propanamide could focus on its potential as a combination therapy with other anti-cancer drugs. In addition, further studies could investigate the potential use of N-cyclohexyl-2-(8-methoxy-4-methyl-2-oxo-1(2H)-quinolinyl)propanamide in inflammatory diseases. Finally, more research is needed to fully understand the mechanism of action of N-cyclohexyl-2-(8-methoxy-4-methyl-2-oxo-1(2H)-quinolinyl)propanamide and its potential side effects.
科学的研究の応用
N-cyclohexyl-2-(8-methoxy-4-methyl-2-oxo-1(2H)-quinolinyl)propanamide has been studied extensively for its potential as an anti-cancer drug. It has been shown to selectively target cancer cells that rely on overactive RNA polymerase I transcription for survival. N-cyclohexyl-2-(8-methoxy-4-methyl-2-oxo-1(2H)-quinolinyl)propanamide has been studied in preclinical models of various types of cancer, including breast, ovarian, and pancreatic cancer.
特性
IUPAC Name |
N-cyclohexyl-2-(8-methoxy-4-methyl-2-oxoquinolin-1-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-13-12-18(23)22(19-16(13)10-7-11-17(19)25-3)14(2)20(24)21-15-8-5-4-6-9-15/h7,10-12,14-15H,4-6,8-9H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFAFBSDQQZAYPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=C1C=CC=C2OC)C(C)C(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,6-difluoro-N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B4720121.png)

![1-(2-fluorobenzoyl)-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4720137.png)
![ethyl 6-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-thiomorpholinecarboxylate](/img/structure/B4720143.png)
![1'-butyl-2'H,5'H-spiro[1,3-benzodioxole-2,3'-pyrrolidine]-2',5'-dione](/img/structure/B4720151.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4720155.png)
![3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)propanamide](/img/structure/B4720160.png)
![4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide](/img/structure/B4720168.png)
![2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B4720177.png)
![3-fluoro-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide](/img/structure/B4720190.png)
![2-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4720197.png)
![3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-[(4-methylbenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4720207.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide](/img/structure/B4720226.png)